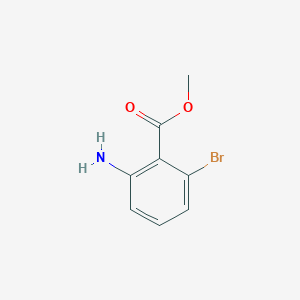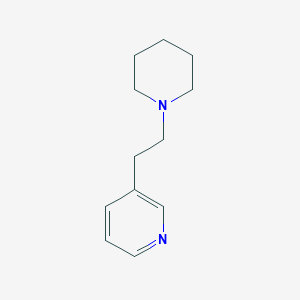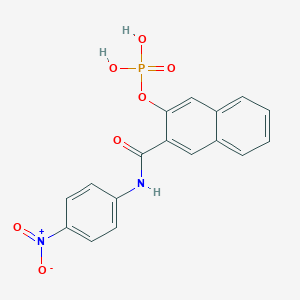
Naphthol AS-AN phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthol AS-AN phosphate is a commonly used substrate for alkaline phosphatase. It has been widely used in scientific research for many years due to its high sensitivity and specificity.
Mecanismo De Acción
The mechanism of action of Naphthol AS-AN phosphate involves the hydrolysis of the phosphate group by alkaline phosphatase. The hydrolysis results in the formation of naphthol, which can be detected by spectrophotometry. The amount of naphthol formed is directly proportional to the amount of alkaline phosphatase activity present in the sample.
Efectos Bioquímicos Y Fisiológicos
Naphthol AS-AN phosphate does not have any direct biochemical or physiological effects. It is used solely as a substrate for alkaline phosphatase detection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Naphthol AS-AN phosphate is its high sensitivity and specificity. It allows for the detection of alkaline phosphatase activity in very low concentrations. Additionally, it is relatively easy to use and can be adapted to various experimental setups.
However, there are some limitations to the use of Naphthol AS-AN phosphate. Firstly, it is not suitable for the detection of acid phosphatase activity. Secondly, it is not stable in aqueous solutions and needs to be stored in organic solvents. Finally, it is not suitable for long-term storage and needs to be prepared fresh before each experiment.
Direcciones Futuras
There are several future directions for the use of Naphthol AS-AN phosphate. One potential area of research is the development of new substrates for alkaline phosphatase that are more stable in aqueous solutions. Additionally, there is a need for the development of substrates that can detect both alkaline and acid phosphatase activity. Finally, there is a need for the development of more sensitive and specific substrates that can detect alkaline phosphatase activity in very low concentrations.
Conclusion:
In conclusion, Naphthol AS-AN phosphate is a widely used substrate for alkaline phosphatase detection in scientific research. It is synthesized by the reaction of naphthol AS with phosphoric acid and is used to detect alkaline phosphatase activity in various biological samples. Its high sensitivity and specificity make it a valuable tool for scientific research, although there are some limitations to its use. Further research is needed to develop new substrates for alkaline phosphatase detection that are more stable and sensitive.
Métodos De Síntesis
Naphthol AS-AN phosphate is synthesized by the reaction of naphthol AS with phosphoric acid. The reaction results in the formation of a water-insoluble product that is then washed and dried. The final product is a white or light yellow powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
Naphthol AS-AN phosphate is widely used in scientific research as a substrate for alkaline phosphatase. Alkaline phosphatase is an enzyme that is commonly used as a marker for various biological processes, such as cell differentiation and bone mineralization. The use of Naphthol AS-AN phosphate allows for the detection of alkaline phosphatase activity in various biological samples, such as tissues, cells, and serum.
Propiedades
Número CAS |
18228-15-4 |
|---|---|
Nombre del producto |
Naphthol AS-AN phosphate |
Fórmula molecular |
C17H13N2O7P |
Peso molecular |
388.27 g/mol |
Nombre IUPAC |
[3-[(4-nitrophenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C17H13N2O7P/c20-17(18-13-5-7-14(8-6-13)19(21)22)15-9-11-3-1-2-4-12(11)10-16(15)26-27(23,24)25/h1-10H,(H,18,20)(H2,23,24,25) |
Clave InChI |
XYMLQIDGULRARJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(O)O |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



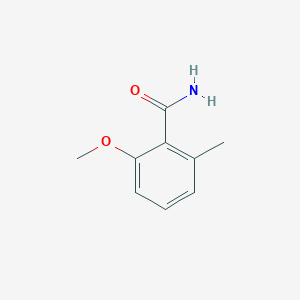
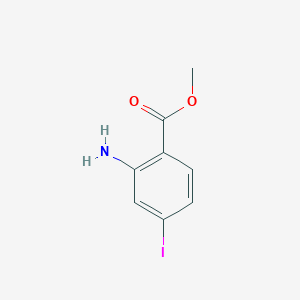
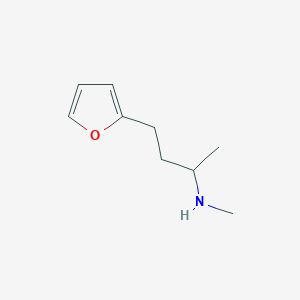
![3-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B189836.png)
![4-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B189837.png)


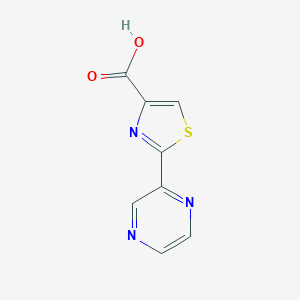
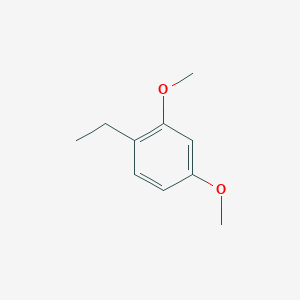

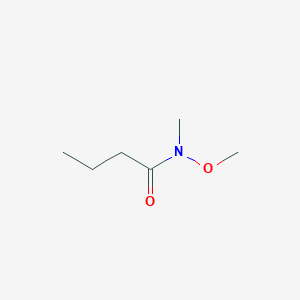
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-Methoxy-5-oxopentan-2-yl]-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B189852.png)
